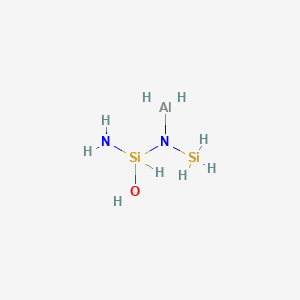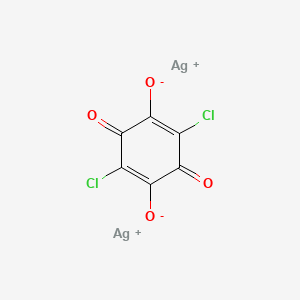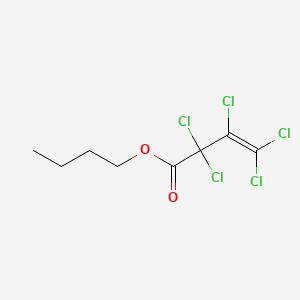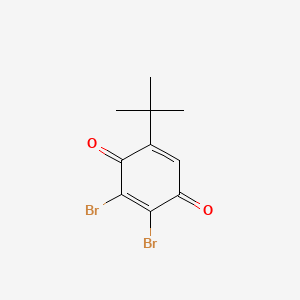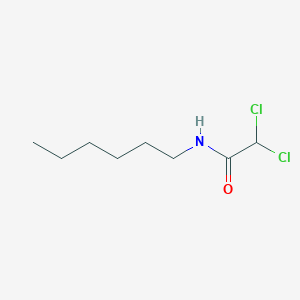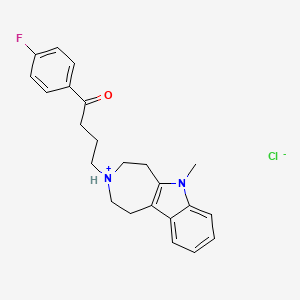![molecular formula C16H16F2N2O4 B13757535 (7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) is a complex organic compound with a unique structure that includes both fluorine and dioxolo groups
Preparation Methods
The synthesis of 2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) involves several steps. One common method includes the reaction of cyclohexylmethylamine with 2,2-difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and fluorinated organic molecules. Compared to these compounds, 2,2-Difluoro-5H-[1,3]dioxolo [4,5-f] indole-6,7-dione 7-(O-cyclo hexylmet hyl-oxime) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 5H-1,3-Dioxolo [4,5-f]isoindole-5,7 (6H)-dione
- 7-Methyl-5-[(4-methylbenzene)sulfonyl]-2H,5H-[1,3]dioxolo[4,5-f]indole .
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C16H16F2N2O4 |
|---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one |
InChI |
InChI=1S/C16H16F2N2O4/c17-16(18)23-12-6-10-11(7-13(12)24-16)19-15(21)14(10)20-22-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,19,20,21) |
InChI Key |
TYUXVDJWVGWEFT-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)CO/N=C\2/C3=CC4=C(C=C3NC2=O)OC(O4)(F)F |
Canonical SMILES |
C1CCC(CC1)CON=C2C3=CC4=C(C=C3NC2=O)OC(O4)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


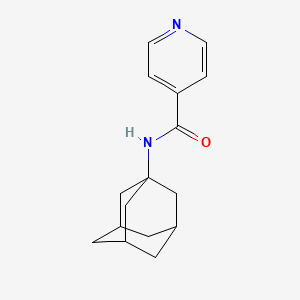
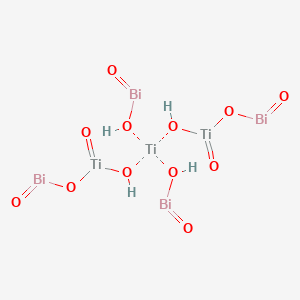

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
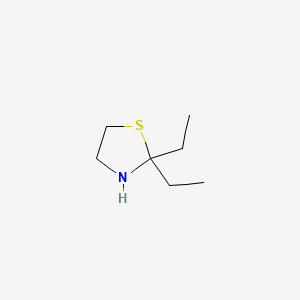
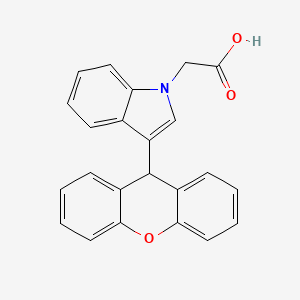
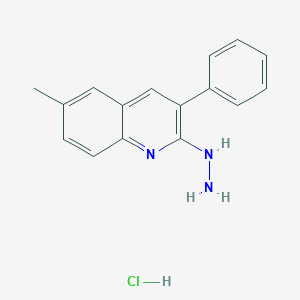
![3-[5-chloro-2-[(E)-2-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B13757501.png)
